molecular formula C17H18N6O5S B5021156 N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-nitrobenzamide

N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-nitrobenzamide

Cat. No.: B5021156
M. Wt: 418.4 g/mol
InChI Key: AGDMHKXLKIGKCR-UHFFFAOYSA-N
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Description

N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-nitrobenzamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazinan ring, a sulfamoyl group, and a nitrobenzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-nitrobenzamide typically involves a multi-step process. The initial step often includes the formation of the triazinan ring, followed by the introduction of the sulfamoyl group. The final step involves the coupling of the nitrobenzamide moiety to the intermediate compound. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-nitrobenzamide: undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-nitrobenzamide: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group may undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-aminobenzamide
  • N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-chlorobenzamide

Uniqueness

N-{4-[(5-Methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}-4-nitrobenzamide: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-[(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O5S/c1-22-10-18-17(19-11-22)21-29(27,28)15-8-4-13(5-9-15)20-16(24)12-2-6-14(7-3-12)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDMHKXLKIGKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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